molecular formula C11H10BrNO4S B2567624 2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 342406-10-4

2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B2567624
CAS RN: 342406-10-4
M. Wt: 332.17
InChI Key: UDKXIQLKNNYCCI-UHFFFAOYSA-N
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Description

2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid, also known as 2-Bromo-1,3-benzodioxole-5-thiol-4-carboxylic acid, is a novel small molecule compound. It is a sulfur-containing heterocyclic aromatic compound with a unique three-ring structure. This compound has attracted significant attention due to its potential applications in various fields, including drug discovery, organic synthesis, and biochemistry.

Scientific Research Applications

Synthesis and Structural Properties

Research on thiazolidine and its derivatives, including compounds similar to the one , reveals a broad interest in their synthetic routes, structural characterization, and spectroscopic properties. For example, the synthesis and spectroscopic analysis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provide insight into the conformation and potential intermediates formed during the reaction of chloral with amines, highlighting the versatile chemistry of thiazolidine derivatives (Issac & Tierney, 1996).

Biological Potential and Pharmacological Importance

The thiazolidine core, similar to the mentioned compound, is found in structures that exhibit significant biological activities. The review on 1,3-thiazolidin-4-ones underscores their pharmacological importance, showing potential against various diseases. These compounds are noted for their presence in commercial pharmaceuticals and have been the subject of extensive synthetic development (Santos et al., 2018).

Antioxidant and Anti-inflammatory Properties

Benzofused thiazole derivatives, related to the core structure of interest, have been explored for their antioxidant and anti-inflammatory properties. Research indicates that certain benzofused thiazole analogues can serve as lead molecules for developing therapeutic agents. This includes in vitro evaluations of their activities, highlighting the potential of thiazolidine-based compounds in medicinal chemistry (Raut et al., 2020).

Environmental and Synthetic Methodologies

Studies have also delved into the environmental aspects and synthetic methodologies related to compounds similar to "2-(6-Bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid". The development of green methodologies for synthesizing such compounds indicates a growing awareness of environmental impacts. This includes exploring sustainable and efficient synthetic routes for thiazolidine derivatives, underscoring their relevance in green chemistry (Sprakel & Schuur, 2019).

properties

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO4S/c12-6-2-9-8(16-4-17-9)1-5(6)10-13-7(3-18-10)11(14)15/h1-2,7,10,13H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDKXIQLKNNYCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC3=C(C=C2Br)OCO3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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